molecular formula C20H15N5O3S B11499725 N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No.: B11499725
M. Wt: 405.4 g/mol
InChI Key: ATUXXLPIHKEBNH-UHFFFAOYSA-N
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Description

N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dibenzofuran core, which is a fused ring system consisting of two benzene rings and one furan ring. The compound also contains a tetrazole ring, a five-membered ring with four nitrogen atoms, and a sulfonamide group. This unique structure endows the compound with a variety of chemical and biological properties, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps. One common approach is to start with the dibenzofuran core, which can be synthesized through the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The tetrazole ring can be introduced via the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of high-throughput screening techniques to identify optimal reaction conditions. Catalysts and reagents are chosen to maximize yield and minimize by-products, ensuring a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonamide groups to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-benzyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

N-benzyl-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide

InChI

InChI=1S/C20H15N5O3S/c26-29(27,22-12-14-4-2-1-3-5-14)16-7-9-19-18(11-16)17-8-6-15(10-20(17)28-19)25-13-21-23-24-25/h1-11,13,22H,12H2

InChI Key

ATUXXLPIHKEBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N5C=NN=N5

Origin of Product

United States

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